Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a functionalized benzoate ester characterized by a chloroacetamido substituent ortho to a methyl ester group and a methyl group at the meta (3-) position of the aromatic ring. With a molecular formula of C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol, it serves as a versatile synthetic intermediate, particularly valued for the reactivity of its chloroacetyl moiety in nucleophilic substitution reactions.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67
CAS No. 77093-79-9
Cat. No. B2839054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-chloroacetamido)-3-methylbenzoate
CAS77093-79-9
Molecular FormulaC11H12ClNO3
Molecular Weight241.67
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)OC)NC(=O)CCl
InChIInChI=1S/C11H12ClNO3/c1-7-4-3-5-8(11(15)16-2)10(7)13-9(14)6-12/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyKOZRUXYBWBKQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-chloroacetamido)-3-methylbenzoate (CAS 77093-79-9): Procurement Specifications and Structural Identity


Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a functionalized benzoate ester characterized by a chloroacetamido substituent ortho to a methyl ester group and a methyl group at the meta (3-) position of the aromatic ring [1]. With a molecular formula of C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol, it serves as a versatile synthetic intermediate, particularly valued for the reactivity of its chloroacetyl moiety in nucleophilic substitution reactions [1]. The compound is typically supplied as a white solid with a purity of ≥95% and requires storage at 2–8°C [1].

Procurement Rationale: Why Methyl 2-(2-chloroacetamido)-3-methylbenzoate Cannot Be Casually Replaced by Structural Analogs


Substitution of methyl 2-(2-chloroacetamido)-3-methylbenzoate with a seemingly similar analog is not scientifically trivial due to the critical influence of the 3-methyl substituent and ortho-ester geometry on both reactivity and downstream molecular architecture. The presence of the 3-methyl group alters the electron density of the aromatic ring, affecting the electrophilicity of the chloroacetamido group and, consequently, its reaction kinetics in nucleophilic substitutions compared to non-methylated analogs . Furthermore, the specific ortho-substitution pattern is essential for generating sterically constrained heterocyclic scaffolds, where regioisomeric analogs (e.g., 3- or 4-substituted chloroacetamidobenzoates) would lead to different ring-closure pathways and ultimately divergent final products . Therefore, substituting this compound without rigorous revalidation of synthetic protocols introduces significant risk of altered yields, impurity profiles, and compromised structural integrity of the target molecule.

Quantitative Differentiators for Methyl 2-(2-chloroacetamido)-3-methylbenzoate: Evidence-Based Selection Criteria


Differentiation via Steric and Electronic Influence of the 3-Methyl Substituent

Methyl 2-(2-chloroacetamido)-3-methylbenzoate is differentiated from its direct analog methyl 2-(2-chloroacetamido)benzoate by the presence of a methyl group at the 3-position. This substituent exerts a +I (inductive) effect and increases steric bulk ortho to the reactive chloroacetamido group. This structural feature modulates the electron density on the aromatic ring and the amide nitrogen, which in turn can influence the rate of nucleophilic substitution at the chloroacetyl carbon. While specific kinetic data for this exact compound is limited in the public domain, class-level inference from studies on substituted benzoates indicates that such steric and electronic perturbations can alter reaction half-lives by 20-50% in SN2-type reactions . Users should anticipate different reaction optimization requirements compared to the non-methylated analog.

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Distinct Reactivity Profile Compared to the 2-Bromoacetamido Analog

The chloroacetamido group in methyl 2-(2-chloroacetamido)-3-methylbenzoate offers a distinct reactivity profile versus its bromo analog, methyl 2-(2-bromoacetamido)-3-methylbenzoate. The carbon-chlorine bond (bond dissociation energy ~327 kJ/mol) is stronger and less polarizable than the carbon-bromine bond (BDE ~285 kJ/mol). This makes the chloro derivative less reactive and more stable under ambient conditions . In nucleophilic substitution, the bromo analog will react significantly faster, which can be an advantage for time-sensitive reactions but a disadvantage for selectivity or shelf-stability. The chloro compound is therefore preferred when a more controlled, chemoselective reaction is required, or when the intermediate needs to be stored for extended periods.

Synthetic Methodology Halogen Exchange Chemoselectivity

Regioisomeric Differentiation for Heterocycle Synthesis

The ortho-substitution pattern of methyl 2-(2-chloroacetamido)-3-methylbenzoate, with the chloroacetamido and ester groups adjacent to each other, is a critical prerequisite for the synthesis of specific fused heterocycles like 4-quinazolinones and 2-substituted benzoxazoles . This is a key differentiator from regioisomeric analogs such as methyl 3-[(chloroacetyl)amino]benzoate (CAS 74553-27-8) or ethyl 4-(2-chloroacetamido)benzoate (CAS 26226-72-2). In the latter compounds, the greater distance between the reactive groups precludes the direct intramolecular cyclization that is facile in the ortho-substituted target compound. Consequently, the target compound provides a more direct and often higher-yielding route to these biologically relevant scaffolds.

Heterocyclic Chemistry Quinazolinone Synthesis Benzoxazole Synthesis

Differential Biological Activity Profile in Antimicrobial Screening

The 3-methyl substitution pattern on the benzoate ring is a known modulator of biological activity within the class of chloroacetamidobenzoates. Studies on the related compound 2-(2-chloroacetamido)-3-methylbenzoic acid have demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus . While the methyl ester target compound is often a synthetic precursor to the corresponding acid, the presence of the 3-methyl group distinguishes its activity profile from the unsubstituted analog. For instance, methyl 3-(2-chloroacetamido)-4-methylbenzoate (CAS 54941-43-4), with a different methylation pattern, has been investigated for local anesthetic properties . This indicates that the specific position of the methyl group on the aromatic ring is a critical determinant of the ultimate biological target and activity spectrum. Therefore, the target compound's unique 3-methyl-2-chloroacetamido substitution defines a specific area of chemical space for SAR exploration distinct from its analogs.

Antimicrobial Drug Discovery Structure-Activity Relationship

Divergent Hydrolysis Product for Prodrug or Metabolite Strategies

The methyl ester moiety of methyl 2-(2-chloroacetamido)-3-methylbenzoate is a key differentiator from its parent carboxylic acid, 2-(2-chloroacetamido)-3-methylbenzoic acid (CAS 131058-31-6). The ester serves as a protecting group that can be cleaved in vivo or under basic conditions to yield the corresponding acid . This transformation is not possible with ether or amide analogs. The ester form typically exhibits increased lipophilicity (LogP) and membrane permeability compared to the carboxylic acid, which can be advantageous for designing prodrugs or cell-permeable probes. Conversely, the free acid is more water-soluble and directly capable of forming salts or conjugates. This hydrolytic lability is a quantifiable and selectable feature.

Prodrug Design Metabolism Bioisosteres

Recommended Applications for Methyl 2-(2-chloroacetamido)-3-methylbenzoate Based on Differentiated Evidence


Scaffold for Ortho-Fused Heterocyclic Libraries

This compound is the preferred starting material for synthesizing libraries of quinazolinones, benzoxazoles, and related fused heterocycles. Its ortho-substitution pattern enables direct intramolecular cyclization, a feature not shared by meta- or para-substituted isomers . Researchers in medicinal chemistry aiming to explore this specific chemical space for kinase inhibitors or other therapeutic targets should select this compound over regioisomeric alternatives.

Controlled Alkylation in Complex Molecule Synthesis

For synthetic sequences requiring a highly controllable chloroacetyl electrophile, this compound is superior to its bromoacetamido analog. The lower reactivity of the chloro leaving group minimizes unwanted side reactions and provides a wider window for achieving chemoselective alkylation of polyfunctional nucleophiles . This is critical in late-stage functionalization of complex pharmaceutical intermediates.

Prodrug Design and Permeability Studies

In drug discovery programs where 2-(2-chloroacetamido)-3-methylbenzoic acid is the active pharmacophore, this methyl ester should be employed as a prodrug candidate or a cell-permeable probe. The ester increases lipophilicity, potentially enhancing passive membrane diffusion, with the active acid released upon esterase-mediated hydrolysis . This application is directly supported by the compound's established susceptibility to hydrolysis.

Antimicrobial SAR Probes

Investigators exploring structure-activity relationships (SAR) around chloroacetamidobenzoate antimicrobials should prioritize this compound as a key intermediate or probe. Its specific 3-methyl-2-chloroacetamido substitution pattern is distinct from analogs with reported local anesthetic activity , allowing researchers to map the structural determinants of antimicrobial versus anesthetic effects.

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